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Compound of Interest

Compound Name: H-Tyr-D-Ala-Gly-Phe-Met-NH2

Cat. No.: B10853613

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of enkephalin analogs, focusing on the
relationship between their chemical structure and biological activity. Enkephalins, endogenous
opioid pentapeptides, are crucial in pain modulation, and their analogs are of significant interest
in the development of novel analgesics. Understanding how structural modifications impact
receptor binding and functional potency is paramount for designing next-generation
therapeutics with improved efficacy and side-effect profiles.

Key Structure-Activity Relationship (SAR) Insights

The native enkephalins, Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-
Gly-Phe-Leu), exhibit potent but transient analgesic effects due to rapid enzymatic degradation.
Research has focused on chemical modifications to enhance stability and receptor selectivity.
Key SAR findings include:

» Substitution at Position 2: Replacing the Glycine at position 2 with a D-amino acid, such as
D-Alanine (D-Ala), significantly increases resistance to aminopeptidases, thereby prolonging
the analgesic effect.[1]

o Modifications at the C-terminus: Alterations at the C-terminal amino acid can influence
selectivity for p (mu) versus 0 (delta) opioid receptors.[1] For instance, the presence of a
carboxyl group at the C-terminus often plays a role in d opioid receptor selectivity.[2]
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e Cyclization: Introducing conformational constraints through cyclization of the peptide
backbone can lead to analogs with high potency and receptor selectivity.[3]

o Aromatic Residue Modifications: Changes to the aromatic rings of Tyrosine (Tyr) at position 1
and Phenylalanine (Phe) at position 4 can significantly impact receptor affinity.[2]

Comparative Analysis of Enkephalin Analogs

The following tables summarize the binding affinities (Ki) and in vitro potencies (IC50) of
selected enkephalin analogs at the |, 8, and k (kappa) opioid receptors. These values are
critical for comparing the efficacy and selectivity of different structural modifications.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Enkephalin Analogs
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. p-Opioid 6-Opioid K-Opioid
Modificatio
Analog Receptor Receptor Receptor Reference
n
(Ki, nM) (Ki, nM) (Ki, nM)
[Leu]- Endogenous
_ _ 25 15 >10,000
Enkephalin Ligand
[Met]- Endogenous
10 4 >10,000
Enkephalin Ligand
D-Ala?, N-
DAMGO MePhe4, Gly- 1.3 225 3,300
ol®
[D-Pen?, D-
DPDPE 2800 1.8 >10,000
Pen3]
[D-Alaz, D-
DADLE 4.1 0.8 >10,000
Leu®]
[D-Serz,
DSLET 17 0.6 >10,000
Leu®]Thre
Tyr-D-Ala-
Deltorphin Il Phe-Glu-Val- 1,200 0.4 1,300
Val-Gly-NH:z
Dimeric
Biphalin Enkephalin 0.23 0.11 18.5
Analog

Table 2: In Vitro Potency (IC50, nM) of Enkephalin Analogs in Bioassays
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Analog

Guinea Pig lleum
(GPI) (p-receptor
rich) IC50 (nM)

Mouse Vas
Deferens (MVD) (8-
receptor rich) IC50

Reference

(nM)
[Leu]-Enkephalin 240 11
[Met]-Enkephalin 100 47
DAMGO 6.8 2,800
DPDPE 8,600 3.0
DADLE 25 15
DSLET 30 0.3
Deltorphin Il 1,500 0.15
Biphalin 0.35 0.12

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to

facilitate reproducibility and further research.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to

displace a radiolabeled ligand from its receptor.

Materials:

Cell membranes expressing the opioid receptor of interest (i, &, or K).

Radioligand (e.g., [BH][DAMGO for y, [BH]DPDPE for 9, [3(H]U69,593 for K).

Unlabeled test compounds (enkephalin analogs).

Binding buffer (e.g., 50 mM Tris-HCI, pH 7.4).
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Wash buffer (e.g., ice-cold 50 mM Tris-HCI, pH 7.4).
Non-specific binding control (e.g., 10 uM Naloxone).
96-well filter plates with glass fiber filters (e.g., GF/C).
Scintillation fluid.

Liquid scintillation counter.

Procedure:

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in binding buffer
to a final protein concentration of 10-20 pg per well.

Assay Setup: In a 96-well plate, add the following in triplicate:
o Total Binding: 50 pL of radioligand in binding buffer.
o Non-specific Binding: 50 L of radioligand and 50 pL of non-specific binding control.

o Competition: 50 pL of radioligand and 50 pL of varying concentrations of the test
compound.

Initiate Reaction: Add 100 pL of the prepared cell membrane suspension to each well.
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a
cell harvester. Wash the filters three times with ice-cold wash buffer to separate bound from
free radioligand.

Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the
radioactivity using a liquid scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the
total binding. Determine the IC50 value (the concentration of the test compound that inhibits
50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate
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the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L}/Kd), where [L] is the
concentration of the radioligand and Kd is its dissociation constant.

Guinea Pig lleum (GPI) Bioassay

This ex vivo functional assay assesses the inhibitory effect of opioid agonists on the electrically
stimulated contractions of the guinea pig ileum, which is rich in p-opioid receptors.

Materials:

Male Dunkin-Hartley guinea pigs (250-350 g).

Krebs solution (in mM: NaCl 118, KCI 4.7, CaClz 2.5, KH2POa4 1.2, MgSOa4 1.2, NaHCOs 25,
and glucose 11).

Organ bath with stimulating electrodes.

Isotonic transducer and data acquisition system.

Test compounds (enkephalin analogs).

Procedure:

Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal
ileum. Cleanse the segment by flushing with Krebs solution.

e Mounting: Mount a 2-3 cm segment of the ileum in an organ bath containing Krebs solution,
maintained at 37°C and bubbled with 95% Oz / 5% CO-.

» Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of
1 g, with washes every 15 minutes.

« Stimulation: Induce twitch contractions using electrical field stimulation (e.g., 0.1 Hz
frequency, 0.5 ms pulse duration, supramaximal voltage).

o Compound Addition: Once a stable baseline of contractions is achieved, add the enkephalin
analog to the organ bath in a cumulative concentration-dependent manner.
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» Data Recording: Record the inhibition of the twitch response for each concentration.

o Data Analysis: Calculate the IC50 value, which is the concentration of the analog that
produces a 50% inhibition of the electrically induced contractions.

Mouse Vas Deferens (MVD) Bioassay

This ex vivo functional assay evaluates the inhibitory effect of opioid agonists on the electrically
stimulated contractions of the mouse vas deferens, a tissue predominantly expressing -opioid
receptors.

Materials:

Male CD-1 mice (25-30 g).

Magnesium-free Krebs solution (composition as for GPI assay, but without MgSOa).

Organ bath with stimulating electrodes.

Isotonic transducer and data acquisition system.

Test compounds (enkephalin analogs).

Procedure:

» Tissue Preparation: Humanely euthanize a mouse and dissect both vasa deferentia.

e Mounting: Mount each vas deferens in an organ bath containing magnesium-free Krebs
solution at 37°C and aerated with 95% Oz / 5% CO..

o Equilibration: Allow the tissues to equilibrate for 60 minutes under a resting tension of 0.5 g,
with washes every 15 minutes.

 Stimulation: Elicit twitch contractions with electrical field stimulation (e.g., 0.1 Hz frequency, 1
ms pulse duration, supramaximal voltage).

o Compound Addition: After achieving a stable baseline, add the enkephalin analog to the
organ bath in increasing concentrations.
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o Data Recording: Record the inhibition of the twitch response at each concentration.

» Data Analysis: Determine the IC50 value, representing the concentration of the analog that
causes a 50% reduction in the electrically stimulated contractions.

Visualizing Key Pathways and Workflows

To further elucidate the mechanisms of action and experimental procedures, the following

diagrams are provided.
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Caption: Opioid receptor signaling pathway upon enkephalin analog binding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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